molecular formula C11H14N2O2 B14384932 1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one CAS No. 89970-18-3

1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one

Cat. No.: B14384932
CAS No.: 89970-18-3
M. Wt: 206.24 g/mol
InChI Key: QVBQKMUDQNEHTQ-UHFFFAOYSA-N
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Description

1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one is a heterocyclic compound that features a unique structure combining elements of pyridine and oxazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2-amino-3-hydroxypyridine with 2,2-dimethyl-3-bromo-1-propanol under basic conditions to form the intermediate compound. This intermediate is then cyclized under acidic conditions to yield the desired oxazine ring structure .

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazine ring to a more saturated form.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), catalysts such as palladium on carbon, and temperature control to ensure selective and efficient transformations .

Scientific Research Applications

1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, it can bind to specific receptors on cell surfaces, triggering signaling cascades that result in various biological effects .

Comparison with Similar Compounds

1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one can be compared to other heterocyclic compounds such as:

The uniqueness of this compound lies in its combined pyridine and oxazine ring structure, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

89970-18-3

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

1-(2,2-dimethyl-3H-pyrido[3,2-b][1,4]oxazin-4-yl)ethanone

InChI

InChI=1S/C11H14N2O2/c1-8(14)13-7-11(2,3)15-9-5-4-6-12-10(9)13/h4-6H,7H2,1-3H3

InChI Key

QVBQKMUDQNEHTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(OC2=C1N=CC=C2)(C)C

Origin of Product

United States

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